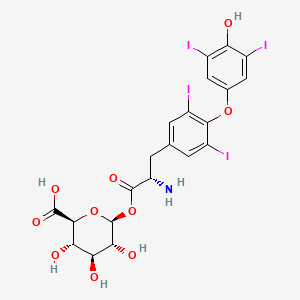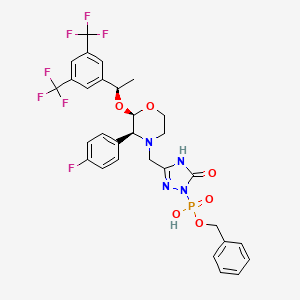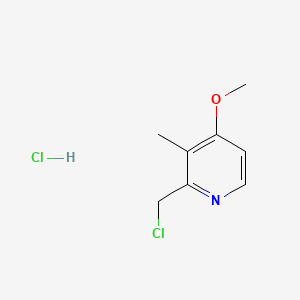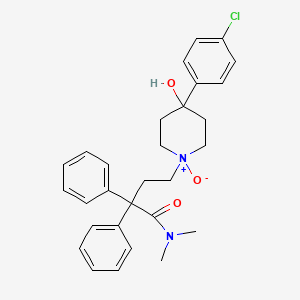
Levothyroxine Acyl Glucuronide
Overview
Description
Levothyroxine Acyl Glucuronide is a metabolite formed through the conjugation of levothyroxine, a synthetic form of the thyroid hormone thyroxine, with glucuronic acid. This conjugation is facilitated by the enzyme UDP-glucuronosyltransferase. The formation of acyl glucuronides is a common metabolic pathway for carboxylic acid-containing drugs, aiding in their excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Levothyroxine Acyl Glucuronide involves the conjugation of levothyroxine with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions often include a physiological pH and the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions. The product is then purified using chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Levothyroxine Acyl Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, releasing levothyroxine and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to another molecule, often a protein, leading to the formation of protein adducts.
Oxidation and Reduction: These reactions can modify the structure of the acyl glucuronide, affecting its reactivity and stability.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Catalyzed by nucleophilic reagents such as amines or thiols.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Levothyroxine and glucuronic acid.
Transacylation: Protein adducts and modified proteins.
Oxidation and Reduction: Various oxidized or reduced forms of the acyl glucuronide.
Scientific Research Applications
Levothyroxine Acyl Glucuronide has several scientific research applications:
Chemistry: Used to study the reactivity and stability of acyl glucuronides, providing insights into their behavior in biological systems.
Biology: Helps in understanding the metabolic pathways of thyroid hormones and their conjugates.
Medicine: Investigated for its role in drug metabolism and potential implications in drug-induced toxicity.
Industry: Used in the development of analytical methods for detecting and quantifying acyl glucuronides in biological samples.
Mechanism of Action
Levothyroxine Acyl Glucuronide exerts its effects primarily through its interactions with proteins and other macromolecules. The acyl group can be transferred to nucleophilic sites on proteins, forming covalent adducts. This process can alter the function of the proteins and potentially lead to adverse effects. The molecular targets include enzymes, transporters, and structural proteins, and the pathways involved are related to drug metabolism and detoxification.
Comparison with Similar Compounds
- Phenylacetic Acid Acyl Glucuronide
- Ibuprofen Acyl Glucuronide
- Diclofenac Acyl Glucuronide
Comparison: Levothyroxine Acyl Glucuronide is unique due to its origin from a thyroid hormone, which imparts distinct biological properties compared to other acyl glucuronides derived from non-hormonal drugs. Its reactivity and potential for forming protein adducts are influenced by the specific structure of levothyroxine, making it a valuable compound for studying the metabolism and toxicity of thyroid hormone conjugates.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32)/t12-,14-,15-,16+,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTFXPJOBPIOIN-DKBYMCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19I4NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858480 | |
| Record name | 1-O-[O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
953.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909880-81-5 | |
| Record name | 1-O-[O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)



![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)




![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)



